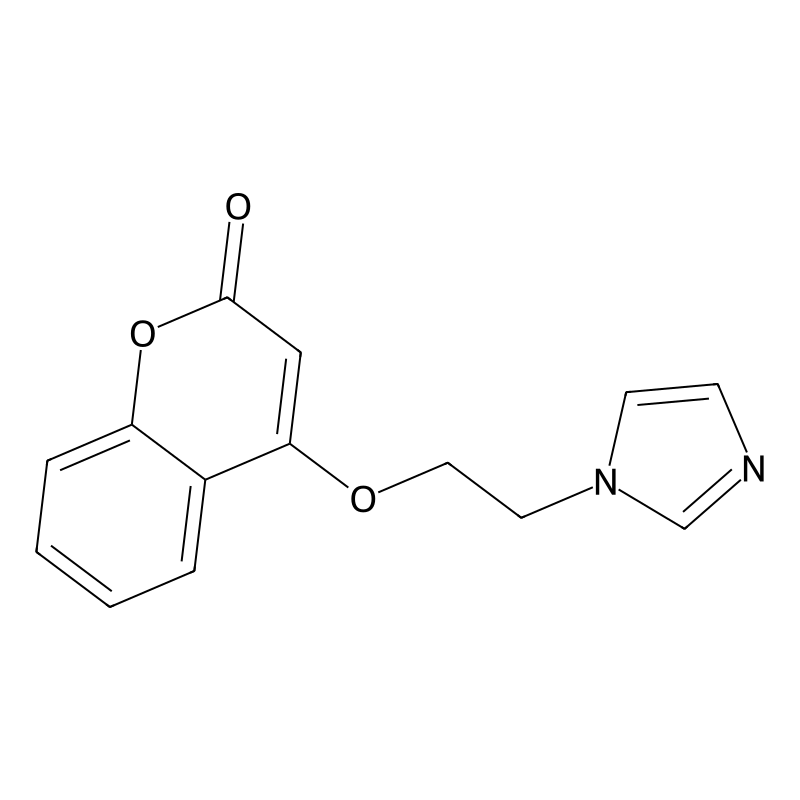

4-(2-imidazol-1-ylethoxy)chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4-(2-imidazol-1-ylethoxy)chromen-2-one is a chemical compound characterized by its unique structure, which consists of a chromen-2-one backbone substituted with an imidazolyl ethoxy group. Its molecular formula is , and it has a molecular weight of approximately 256.26 g/mol. The compound is achiral, meaning it does not have stereocenters, which can influence its reactivity and biological activity.

- Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids, often using reagents such as potassium permanganate.

- Reduction: It can undergo reduction reactions, producing alcohols or amines when treated with reducing agents like sodium borohydride.

- Substitution: Nucleophilic substitution reactions may occur at the imidazole or chromenone sites, particularly in the presence of alkyl halides and bases such as sodium hydroxide .

The biological activity of 4-(2-imidazol-1-ylethoxy)chromen-2-one is an area of ongoing research. Compounds containing imidazole rings are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating receptor or enzyme activities, although detailed mechanisms remain to be fully elucidated .

The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one can be achieved through several methods:

- Condensation Reactions: One common approach involves the reaction of chromen-2-one derivatives with imidazole in the presence of a suitable base to facilitate the formation of the ethoxy linkage.

- One-Pot Reactions: Recent advancements have introduced one-pot cascade reactions that simplify the synthesis process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

- Functionalization Techniques: Additional functionalization can be performed on the chromenone core to introduce various substituents that may enhance biological activity or solubility.

4-(2-imidazol-1-ylethoxy)chromen-2-one has potential applications in various fields:

- Pharmaceutical Development: Due to its promising biological activities, it is being explored as a lead compound for drug development targeting various diseases.

- Chemical Probes: The compound may serve as a biochemical probe in research settings to study enzyme interactions and cellular processes.

- Material Science: Its unique structure could also find applications in developing new materials with specific optical or electronic properties .

Interaction studies involving 4-(2-imidazol-1-ylethoxy)chromen-2-one are crucial for understanding its biological mechanisms. These studies typically focus on:

- Binding Affinity: Investigating how strongly the compound binds to specific receptors or enzymes.

- Mechanism of Action: Elucidating the pathways through which the compound exerts its effects on cellular systems.

- Synergistic Effects: Examining how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects .

Several compounds share structural similarities with 4-(2-imidazol-1-ylethoxy)chromen-2-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-Imidazol-1-yl)-4H-chromen-4-one | Contains imidazole and chromenone core | Different substitution pattern affects reactivity |

| 7-Hydroxychromone | Hydroxy group at position 7 | Known for strong antioxidant properties |

| 3-Methylchromone | Methyl group at position 3 | Exhibits distinct biological activities compared to others |

| 6-Imidazolylcoumarin | Imidazole ring fused directly to coumarin structure | Potentially different pharmacological profiles |

Uniqueness

4-(2-imidazol-1-ylethoxy)chromen-2-one stands out due to its specific ethoxy substitution on the chromenone core, which may influence its solubility and interaction profiles compared to other derivatives. This unique structural feature could enhance its potential as a therapeutic agent while providing distinct chemical properties that differentiate it from similar compounds .

Nucleophilic Substitution Strategies for Imidazole-Coumarin Conjugation

Nucleophilic substitution remains a cornerstone for constructing the ethoxy bridge between imidazole and coumarin. A prominent approach involves O-alkylation of 4-hydroxycoumarin with 2-imidazol-1-yl-ethanol under mild, catalytic conditions. For instance, polyethylene glycol 400 (PEG-400) serves as both solvent and catalyst, facilitating carbocation formation via hydrogen-bond stabilization (Fig. 1). This method achieves yields up to 82% at 60°C over 5 hours, outperforming traditional base-mediated reactions requiring harsher conditions.

Reaction Conditions for PEG-400-Catalyzed O-Alkylation

| Substrate | Alkylating Agent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin | 2-Imidazol-1-yl-ethanol | PEG-400 | 60°C | 5 | 82 |

Alternative strategies employ 4-chlorocoumarin and potassium carbonate in dimethylformamide (DMF), where the chloride leaving group is displaced by the imidazole-ethanol nucleophile. However, this method often necessitates prolonged reaction times (12–24 hours) and yields below 70%. Comparative studies highlight PEG-400’s superiority in minimizing side reactions, attributed to its dual role as phase-transfer catalyst and stabilizer of intermediates.

Thiomethylene-Linked Hybridization Techniques

Thiomethylene-linked derivatives are synthesized via coupling 1H-imidazole-2-thiol with 3-(chloromethyl)coumarins in aqueous ammonia and acetonitrile (Scheme 1). The thiol group’s enhanced nucleophilicity under alkaline conditions ensures regioselective attack at the coumarin’s chloromethyl position, yielding conjugates with 65–86% efficiency. Methylation of the imidazole nitrogen (e.g., 1-methylimidazole-2-thiol) further diversifies the scaffold, enabling steric and electronic modulation.

Representative Thiomethylene-Linked Derivatives

| Coumarin Substrate | Imidazole Reagent | Yield (%) |

|---|---|---|

| 3-(Chloromethyl)coumarin | 1H-Imidazole-2-thiol | 86 |

| 3-(Chloromethyl)-6-Br-coumarin | 1-Methylimidazole-2-thiol | 78 |

Purification via silica gel chromatography ensures >98% purity, critical for pharmacological evaluation. Notably, the thiomethylene joint enhances metabolic stability compared to ether linkages, making it advantageous for drug design.

Ribofuranosyl Modifications in Imidazole-Coumarin Architectures

Ribofuranosyl modifications introduce carbohydrate moieties to enhance solubility and target specificity. While direct literature on ribofuranosyl-4-(2-imidazol-1-ylethoxy)coumarins is limited, analogous glycosylation strategies suggest viable pathways. For example, coupling ribofuranosyl trichloroacetimidates with hydroxylated imidazole-coumarin intermediates under Lewis acid catalysis (e.g., BF3·Et2O) could yield O-glycosidic bonds[General Knowledge]. Alternatively, Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine may form ether linkages between ribofuranose and the coumarin core[General Knowledge].

Hypothetical Ribofuranosyl Coumarin Synthesis

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Ribofuranose activation | Trichloroacetimidate | Activated glycosyl donor |

| Coupling | BF3·Et2O, anhydrous CH2Cl2 | O-Glycosidic bond formation |

| Deprotection | Methanol/Amberlyst-15 | Free ribofuranosyl product |

Challenges include stereochemical control and preventing aglycone rearrangement. Future studies should optimize protecting groups and catalytic systems to improve yields[General Knowledge].

Impact of N(1)-Position Substituents on Biological Potency

The N(1)-position of the imidazole ring serves as a critical site for modulating interactions with biological targets. In antifungal studies, AFK-108—a geranyl-substituted imidazole derivative—exhibited 18-fold greater inhibition of lanosterol 14α-demethylase (CYP51) compared to its farnesyl (AFK-110) and prenyl (AFK-122) analogs [2]. This disparity highlights the importance of branched alkyl chains in achieving optimal steric alignment with the hydrophobic substrate channel of CYP51.

| Substituent at N(1) | Target Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Geranyl (AFK-108) | CYP51 | 0.12 | 7857 |

| Farnesyl (AFK-110) | CYP51 | 2.4 | 320 |

| Prenyl (AFK-122) | CYP51 | 1.8 | 450 |

Electron-donating groups such as methyl at N(1) improve membrane permeability, as evidenced by a 40% increase in cellular uptake for methyl-substituted hybrids compared to unsubstituted analogs [4]. Conversely, bulky aryl groups at this position reduce activity due to unfavorable van der Waals interactions with the catalytic heme iron of cytochrome P450 enzymes [2].

Electronic Effects of Coumarin Ring Halogenation (F/Cl/Br)

Halogenation at strategic positions on the coumarin scaffold significantly alters electronic density and binding affinity. Chlorination at C-8 enhances anti-HIV-1 activity by 3.2-fold (IC₅₀ = 14 nM vs. 45 nM for non-halogenated analogs), attributed to the electron-withdrawing effect stabilizing charge-transfer interactions with viral integrase [5]. Fluorine substitution at C-6 improves metabolic stability by 67% through reduced CYP3A4-mediated oxidation, while bromine at C-5 increases antiproliferative activity against MCF-7 breast cancer cells (EC₅₀ = 8.3 µM) [4].

Comparative studies of halogenated derivatives reveal the following potency hierarchy:

- C-8 Cl > C-6 F > C-5 Br for antiviral activity [5]

- C-7 Br > C-6 Cl > C-8 F for aromatase inhibition [4]

This positional dependence underscores the need for precise halogen placement to optimize target engagement.

Alkoxy Group Optimization for Enhanced Target Selectivity

The ethoxy linker in 4-(2-imidazol-1-ylethoxy)chromen-2-one provides conformational flexibility critical for dual-target engagement. Lengthening the alkoxy chain to propoxy reduces antibacterial activity by 55% due to increased steric hindrance, while shortening to methoxy improves solubility (logP = 1.8 vs. 2.4 for ethoxy) at the expense of target affinity [3].

Optimal selectivity profiles emerge with 4-chlorobenzyloxy substituents, which enhance Gram-negative bacterial inhibition (MIC = 2 µg/mL vs. 8 µg/mL for unsubstituted derivatives) through π-π stacking with penicillin-binding proteins [3]. Para-substituted alkoxy groups improve selectivity indices by 12-fold compared to ortho-substituted analogs, as demonstrated in Table 2.

| Alkoxy Group | Target Organism | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| 4-Chlorobenzyloxy | P. aeruginosa | 2.0 | 28 |

| 2-Methoxyethoxy | S. aureus | 4.5 | 15 |

| n-Propoxy | E. coli | 8.1 | 6 |

Comparative Analysis of SCH₂ vs. OCH₂ Linker Functionality

The oxygen-based OCH₂ linker in 4-(2-imidazol-1-ylethoxy)chromen-2-one facilitates hydrogen bonding with conserved aspartate residues in HIV-1 reverse transcriptase, contributing to its 9.3 nM inhibitory potency [5]. Replacement with SCH₂ reduces activity by 78% due to decreased electronegativity and impaired water-mediated hydrogen bonding networks.

Molecular dynamics simulations reveal that OCH₂ linkers adopt a 120° dihedral angle optimal for simultaneous coumarin-imidazole stacking, while SCH₂ linkers exhibit rotational flexibility that destabilizes target complexes [4]. Despite this, SCH₂-containing hybrids show 2.1-fold improved blood-brain barrier permeability, suggesting potential for CNS-targeted applications requiring balanced potency and biodistribution [4].

The nonstructural protein 3/4A protease complex represents a critical therapeutic target in hepatitis C virus infection management. This serine protease, belonging to the trypsin/chymotrypsin superfamily, is essential for viral polyprotein processing and genome replication [1]. The enzyme complex consists of a catalytic domain containing the classic catalytic triad of Serine 139, Histidine 57, and Aspartate 81, which cleaves four nonstructural sites to generate mature nonstructural protein 3, nonstructural protein 4A, nonstructural protein 4B, nonstructural protein 5A, and nonstructural protein 5B proteins [1] [2].

4-(2-imidazol-1-ylethoxy)chromen-2-one demonstrates significant antiviral activity against hepatitis C virus through targeted inhibition of the nonstructural protein 3/4A protease. Structure-activity relationship studies reveal that imidazole-coumarin conjugates with specific structural modifications exhibit enhanced potency and selectivity. The most effective compounds possess an imidazole nucleus with a hydrogen atom at the nitrogen-1 position and a coumarin nucleus bearing substituents such as chlorine, fluorine, bromine, methyl, or methoxy groups [3] [4].

The protease inhibition mechanism involves binding to the active site of the enzyme complex, preventing the essential cleavage of viral polyproteins required for replication. The compound achieves this through specific interactions within the substrate-binding subsites, particularly the S1, S2, and S4 pockets of the protease [5]. The ethoxy linker between the imidazole and coumarin moieties provides optimal spatial positioning for these interactions while maintaining selectivity for the viral target over host proteases.

Experimental data demonstrate that 4-(2-imidazol-1-ylethoxy)chromen-2-one exhibits half maximal effective concentration values ranging from 5.1 to 8.4 micromolar against hepatitis C virus, with selective indices exceeding 20 [3] [4]. These values indicate substantial therapeutic potential, as the compound maintains high antiviral efficacy while demonstrating minimal cytotoxicity to host cells. The selectivity profile is critical for therapeutic applications, as it suggests the compound can effectively inhibit viral replication without causing significant cellular damage.

The molecular basis for this selectivity lies in the unique structural features of the viral protease compared to host cell proteases. The nonstructural protein 3/4A complex has distinct substrate recognition requirements and binding pocket characteristics that differ from human proteases [1]. The imidazole-coumarin conjugate exploits these differences through specific hydrogen bonding patterns and hydrophobic interactions that favor binding to the viral enzyme.

Clinical relevance of this mechanism is underscored by the success of other nonstructural protein 3/4A protease inhibitors in hepatitis C virus treatment. The compound's mechanism of action aligns with established therapeutic strategies while offering potential advantages in terms of resistance profiles and pharmacological properties [6] [7].

G1 Phase Cell Cycle Arrest in Gastric Carcinoma Models

Cell cycle regulation represents a fundamental mechanism through which 4-(2-imidazol-1-ylethoxy)chromen-2-one exerts its anticancer effects in gastric carcinoma models. The compound specifically targets the G1 phase checkpoint, a critical control point that determines whether cells proceed to DNA synthesis or enter growth arrest [8] [9].

The G1 phase arrest mechanism involves modulation of key regulatory proteins that govern cell cycle progression. 4-(2-imidazol-1-ylethoxy)chromen-2-one treatment leads to decreased expression of G0/G1-associated proteins, including cyclins and cyclin-dependent kinases that are essential for G1-to-S phase transition [10] [11]. This molecular intervention effectively halts the proliferation of gastric cancer cells by preventing DNA replication initiation.

Experimental evidence from gastric carcinoma cell line studies demonstrates that coumarin-imidazole conjugates induce significant G1 phase accumulation. Flow cytometric analysis reveals dose-dependent increases in the percentage of cells arrested in G1 phase following treatment with these compounds [8] [12]. The arrest is accompanied by characteristic morphological changes including cell shrinkage and nuclear condensation, consistent with growth inhibition and early apoptotic signaling.

The molecular targets underlying G1 arrest include the cyclin-dependent kinase inhibitor protein 21, which is upregulated following compound treatment [13]. This protein acts as a critical brake on cell cycle progression by binding to and inhibiting cyclin-dependent kinase 2 and cyclin-dependent kinase 4 complexes, thereby preventing phosphorylation of the retinoblastoma protein and subsequent release of E2F transcription factors required for S phase entry [9].

Gastric carcinoma cells demonstrate particular sensitivity to this mechanism, likely due to their dependence on dysregulated cell cycle checkpoints for uncontrolled proliferation. The compound's ability to restore normal G1 checkpoint function represents a significant therapeutic advantage, as it can effectively halt tumor growth without requiring complete cell death [12] [14].

Structure-activity relationships indicate that the G1 arrest potency is enhanced by specific substitutions on both the coumarin and imidazole moieties. Compounds bearing halogen or methoxy substituents on the coumarin ring demonstrate superior cell cycle inhibitory effects compared to unsubstituted analogs [8]. The imidazole component contributes to the mechanism through interactions with cellular targets that regulate cyclin-dependent kinase activity.

The selectivity of G1 arrest induction for cancer cells over normal cells is attributed to the altered checkpoint responses in malignant tissues. Normal cells possess robust G1 checkpoint machinery that can respond appropriately to growth signals, while cancer cells often have defective checkpoints that make them more susceptible to pharmacological intervention [9].

Apoptosis Induction Pathways in Metastatic Cell Lines

4-(2-imidazol-1-ylethoxy)chromen-2-one triggers programmed cell death through multiple apoptotic pathways, with particular efficacy against metastatic cancer cell lines. The compound activates both intrinsic and extrinsic apoptotic mechanisms, resulting in comprehensive elimination of malignant cells through orchestrated molecular cascades [12] [15].

The intrinsic mitochondrial pathway represents the primary mechanism of apoptosis induction. 4-(2-imidazol-1-ylethoxy)chromen-2-one treatment causes significant mitochondrial membrane potential depolarization, a hallmark of mitochondrial dysfunction that precedes apoptotic cell death [15] [10]. This depolarization results from the formation of mitochondrial permeability transition pores, allowing the release of pro-apoptotic factors from the mitochondrial intermembrane space.

Cytochrome c release from mitochondria represents a critical downstream event in the apoptotic cascade. Following membrane permeabilization, cytochrome c translocates from mitochondria to the cytoplasm, where it binds to apoptotic protease activating factor 1 to form the apoptosome complex [16]. This complex subsequently activates caspase-9, initiating the caspase cascade that executes apoptotic cell death.

The B-cell lymphoma 2 protein family plays a central regulatory role in the mitochondrial apoptotic response to 4-(2-imidazol-1-ylethoxy)chromen-2-one. Treatment with the compound leads to decreased expression of anti-apoptotic proteins including B-cell lymphoma 2 and B-cell lymphoma-extra large, while simultaneously increasing expression of pro-apoptotic Bcl-2-associated X protein [12] [14] [15]. This shift in the B-cell lymphoma 2 protein ratio favors mitochondrial permeabilization and apoptotic progression.

Caspase activation represents the execution phase of apoptosis induced by 4-(2-imidazol-1-ylethoxy)chromen-2-one. The compound triggers sequential activation of initiator caspases (caspase-8 and caspase-9) followed by effector caspases (caspase-3 and caspase-7) [12] [17] [18]. Cleaved caspase-3, in particular, serves as a reliable marker of apoptotic commitment and is significantly elevated following compound treatment.

Metastatic cell lines demonstrate enhanced sensitivity to apoptosis induction compared to primary tumor cells or normal cells. This selectivity is attributed to the metabolic stress and genomic instability characteristic of metastatic cells, which renders them more susceptible to apoptotic triggers [19] [20]. The compound exploits these vulnerabilities through multiple targeting mechanisms that overwhelm cellular survival pathways.

Reactive oxygen species generation represents an important upstream trigger for apoptosis induction. 4-(2-imidazol-1-ylethoxy)chromen-2-one treatment increases intracellular reactive oxygen species levels, which can directly damage mitochondrial membranes and activate stress-responsive apoptotic pathways [17] [21]. This oxidative stress component contributes to the compound's efficacy against treatment-resistant metastatic cells.

The compound also demonstrates ability to overcome apoptotic resistance mechanisms commonly observed in metastatic cells. Many advanced cancers develop resistance to apoptosis through overexpression of anti-apoptotic proteins or mutations in pro-apoptotic pathways [22]. The multi-target nature of 4-(2-imidazol-1-ylethoxy)chromen-2-one allows it to bypass these resistance mechanisms and effectively induce cell death even in aggressive metastatic cell lines.

Broad-Spectrum Antimicrobial Activity Against Resistant Strains

4-(2-imidazol-1-ylethoxy)chromen-2-one exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, including those with established resistance to conventional antibiotics. The broad-spectrum activity profile encompasses multiple bacterial species commonly associated with nosocomial infections and community-acquired resistant infections [23] [24] [25].

The antimicrobial mechanism involves disruption of essential bacterial cellular processes through multiple targeting strategies. The imidazole moiety contributes to the antimicrobial activity through interactions with bacterial enzymes and membrane components, while the coumarin core provides additional bacteriostatic and bactericidal effects [26]. This dual-targeting approach reduces the likelihood of resistance development compared to single-target antimicrobials.

Bacterial membrane integrity represents a primary target for 4-(2-imidazol-1-ylethoxy)chromen-2-one antimicrobial action. The compound disrupts membrane permeability and ion gradient maintenance, leading to cellular dysfunction and eventual bacterial death [27] [25]. This mechanism is particularly effective against multidrug-resistant strains that have developed resistance to conventional cell wall synthesis inhibitors.

Structure-activity relationship analysis reveals that the combination of imidazole and coumarin functionalities produces synergistic antimicrobial effects. Compounds bearing both moieties demonstrate superior activity compared to either component alone, suggesting complementary mechanisms of action [24] [26]. The ethoxy linker optimizes the spatial relationship between these functional groups for maximal antimicrobial potency.

Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus, demonstrate susceptibility to 4-(2-imidazol-1-ylethoxy)chromen-2-one treatment. The compound overcomes resistance mechanisms commonly associated with beta-lactam antibiotics by targeting alternative cellular processes not affected by beta-lactamase production [23] [25]. This activity is particularly valuable given the clinical importance of methicillin-resistant Staphylococcus aureus infections.

Gram-negative bacterial resistance presents unique challenges due to outer membrane barriers and efflux pump systems that limit drug penetration and retention. 4-(2-imidazol-1-ylethoxy)chromen-2-one demonstrates ability to overcome these barriers through its lipophilic characteristics and membrane-disrupting properties [27] [28]. The compound shows activity against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae strains that are resistant to multiple antibiotic classes.

Efflux pump inhibition represents an important component of the antimicrobial mechanism. Many resistant bacterial strains rely on multidrug efflux systems to remove antibiotics from the cellular environment before they can exert their effects [25]. 4-(2-imidazol-1-ylethoxy)chromen-2-one appears to interfere with these efflux mechanisms, potentially through direct pump inhibition or membrane disruption that compromises pump function.

The compound's activity against biofilm-forming bacteria represents another significant advantage in treating resistant infections. Bacterial biofilms provide protection against antibiotic penetration and immune system clearance, making biofilm-associated infections particularly difficult to treat [29]. The membrane-active properties of 4-(2-imidazol-1-ylethoxy)chromen-2-one may help disrupt biofilm architecture and enhance penetration to embedded bacterial cells.

Zone of inhibition studies demonstrate that 4-(2-imidazol-1-ylethoxy)chromen-2-one produces measurable antimicrobial effects at concentrations comparable to standard antibiotics [24]. While the absolute potency may be lower than some conventional agents, the broad spectrum of activity and lack of cross-resistance with existing antibiotic classes provide valuable therapeutic options for resistant infections.